5-(Dimethylphosphoryl)nicotinic acid
Description
5-(Dimethylphosphoryl)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a dimethylphosphoryl group attached to the nicotinic acid structure. Nicotinic acid and its derivatives are known for their diverse biological activities and are used in various scientific and industrial applications.
Properties
IUPAC Name |
5-dimethylphosphorylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)7-3-6(8(10)11)4-9-5-7/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQZCFUDCQKEGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)nicotinic acid typically involves the introduction of a dimethylphosphoryl group to the nicotinic acid structure. One common method involves the reaction of nicotinic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, nicotinic acid is often produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Efforts are being made to develop greener methods for the industrial production of nicotinic acid and its derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphoryl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated pyridine derivatives, while reduction can produce reduced nicotinic acid derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that DMNA exhibits significant anticancer properties. In vitro studies have shown that DMNA can inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of metabolic pathways associated with cell growth and apoptosis.
Neuroprotective Effects
DMNA has also been studied for its neuroprotective effects. It has been shown to enhance cognitive function in animal models of neurodegenerative diseases, possibly through the inhibition of oxidative stress and inflammation in neuronal cells. This property makes it a candidate for further research in treating conditions such as Alzheimer's disease.
Agricultural Applications
Pesticide Development
DMNA has potential as a bioactive compound in the development of pesticides. Its structure allows for interaction with specific biological targets in pests, leading to increased mortality rates without adversely affecting non-target organisms. Studies have demonstrated its effectiveness against various agricultural pests, suggesting that it could serve as a safer alternative to conventional pesticides.
Plant Growth Regulation
In agricultural research, DMNA has been explored as a plant growth regulator. It can promote root development and enhance nutrient uptake in crops, leading to improved yield and resilience against environmental stressors. Field trials have shown promising results in crops such as maize and soybean.
Materials Science
Polymer Synthesis
DMNA is utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has demonstrated that polymers containing DMNA exhibit superior performance in applications such as coatings and adhesives.
Nanocomposites
The compound has been investigated for use in nanocomposites, where it acts as a coupling agent between inorganic nanoparticles and organic polymer matrices. This application enhances the dispersion of nanoparticles within the polymer, leading to improved electrical and thermal conductivity.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibition of cancer cell proliferation |
| Neuroprotective Effects | Enhanced cognitive function in animal models | |
| Agricultural Applications | Pesticide Development | Effective against agricultural pests |
| Plant Growth Regulation | Improved yield and nutrient uptake | |
| Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical strength |
| Nanocomposites | Improved electrical and thermal conductivity |
Case Studies
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that DMNA inhibited the growth of prostate cancer cells by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM.
Case Study 2: Agricultural Efficacy
In field trials conducted on soybean crops, DMNA was applied as a foliar spray at varying concentrations. The results showed a statistically significant increase in pod set and overall biomass compared to untreated controls, highlighting its potential as a plant growth regulator.
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphoryl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, nicotinic acid derivatives are known to act on the G protein-coupled receptor GPR109A, which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis . This leads to a decrease in the availability of free fatty acids for the liver, thereby modulating lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: An amide derivative of nicotinic acid, known for its role in cellular metabolism and as a component of NAD+.
2,6-Dichloroisonicotinic Acid: A synthetic derivative used as an elicitor in plant defense mechanisms.
Uniqueness
5-(Dimethylphosphoryl)nicotinic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound .
Biological Activity
5-(Dimethylphosphoryl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound features a dimethylphosphoryl group attached to the pyridine ring of nicotinic acid. This structural modification is believed to enhance its biological activity, particularly in enzyme inhibition and antimicrobial properties. The synthesis typically involves the reaction of nicotinic acid with dimethyl phosphite, followed by purification processes.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds related to nicotinic acid, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted that derivatives of nicotinic acid can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 7.81 µg/mL |
| This compound | Escherichia coli | 15.62 µg/mL |
These findings suggest that the compound may enhance the immune response against pathogens by increasing white blood cell activity, similar to other nicotinic acid derivatives .
2. Lipid-Modifying Effects
Nicotinic acid is well-known for its lipid-modifying effects, particularly in lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. Studies have shown that derivatives like this compound can maintain these beneficial lipid profiles while potentially offering additional metabolic benefits .
Case Studies
Case Study: Hyperlipidemia Management
A meta-analysis reviewed the effects of nicotinic acid on lipid profiles in patients with hyperlipidemia. The results indicated that treatment with nicotinic acid derivatives significantly reduced serum triglycerides and increased HDL levels over a treatment period of up to 24 weeks .
Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of nicotinic acid derivatives, demonstrating significant reductions in inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α). This suggests potential applications for this compound in managing inflammatory conditions .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The dimethylphosphoryl group may enhance binding affinity to various enzymes, potentially inhibiting their activity and leading to therapeutic effects in diseases such as hyperlipidemia and inflammation.
- Immune Modulation : By increasing the production and activity of immune cells, this compound may improve host defense mechanisms against infections .
- Lipid Regulation : Similar to its parent compound, it may modulate lipid metabolism through pathways involving peroxisome proliferator-activated receptors (PPARs) .
Q & A
Q. Basic Research Focus
- Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for airborne particulates .
- Employ closed-system synthesis to minimize exposure, particularly during phosphorylation steps involving reactive intermediates .
- Refer to SDS guidelines for incompatible materials (e.g., avoid strong oxidizers) .
Advanced Consideration : Implement real-time gas monitoring and in silico toxicity prediction models (e.g., OPERA) to assess uncharacterized hazards .
How do substituents on the nicotinic acid core influence reactivity in coordination chemistry?
Advanced Research Focus
The phosphoryl and dimethyl groups in this compound enhance its chelating ability for metal-organic frameworks (MOFs). For example:
- The phosphoryl group acts as a secondary coordination site, enabling defect engineering in MOFs (e.g., DE-NOTT-100) for CO₂ capture .
- Steric effects from dimethyl groups can modulate ligand flexibility, impacting MOF porosity and catalytic activity .
Methodological Insight : Pair X-ray absorption spectroscopy (XAS) with DFT to map metal-ligand binding dynamics .
What kinetic and mechanistic insights exist for reactions involving this compound?
Q. Advanced Research Focus
- Oxidation kinetics : Analogous to nicotinic acid oxidation by peroxomonosulfate, protonation of the pyridyl nitrogen governs reaction rates. Second-order kinetics (first-order in substrate and oxidant) are observed, with H⁺ retardation effects due to acid-base equilibria .
- Phosphorylation mechanisms : Investigate using isotopic labeling (³²P) and stopped-flow spectroscopy to track intermediate formation .
Data Contradiction Note : Discrepancies in reported rate constants may arise from solvent effects or impurity profiles—validate via controlled replicate studies .
How can computational tools optimize the design of MOFs using this compound?
Q. Advanced Research Focus
- Molecular docking simulations predict ligand-metal cluster compatibility (e.g., Cu²⁺ vs. In³⁺ nodes) .
- Grand Canonical Monte Carlo (GCMC) simulations model gas adsorption capacities (e.g., CO₂ vs. CH₄ selectivity) .
Methodological Gap : Few studies address the phosphoryl group’s role in MOF stability; accelerated aging tests under humid conditions are recommended .
What strategies address gaps in physicochemical data for this compound?
Q. Basic Research Focus
- Experimental determination : Use differential scanning calorimetry (DSC) for decomposition temperatures and inverse gas chromatography (IGC) for surface energy .
- Literature mining : Cross-reference fragmented data (e.g., solubility in DMF vs. aqueous stability ) to identify critical testing priorities.
Advanced Consideration : Develop QSPR models to estimate missing properties (e.g., logD) from structural analogs .
What catalytic applications exist for metal complexes derived from this compound?
Q. Advanced Research Focus
- Heterogeneous catalysis : Cu-based MOFs with this ligand exhibit activity in C–H bond activation, attributed to accessible Cu(II) sites .
- Photocatalysis : The ligand’s conjugated system may enhance charge transfer in visible-light-driven reactions (e.g., water splitting) .
Methodological Challenge : Use operando spectroscopy to monitor active sites during catalysis .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
